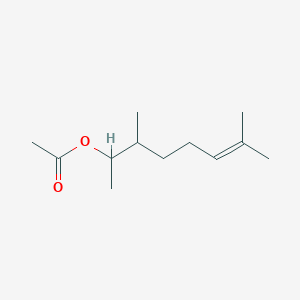
3,7-Dimethyloct-6-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloct-6-en-2-yl acetate is a colorless liquid with a fruity odor. It is also known as geranyl acetate and is commonly used in the fragrance and flavor industry. Geranyl acetate is found in various essential oils such as rose, lavender, and lemon. It is also present in some fruits like oranges, lemons, and grapefruits.
Mechanism Of Action
Geranyl acetate has been found to exhibit various biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the production of reactive oxygen species (ROS) and reducing the oxidative stress in cells. It also inhibits the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemical And Physiological Effects
Geranyl acetate has been found to have various biochemical and physiological effects on the body. It has been shown to have anxiolytic and sedative effects on the central nervous system. It also has anti-inflammatory effects and has been found to reduce the levels of pro-inflammatory cytokines in the body. Geranyl acetate has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells.
Advantages And Limitations For Lab Experiments
Geranyl acetate has several advantages in lab experiments. It is readily available and easy to synthesize. It is also relatively stable and has a long shelf life. However, it has some limitations as well. It is volatile and has a low boiling point, which makes it difficult to handle. It is also sensitive to light and heat, which can cause it to degrade over time.
Future Directions
There are several future directions for research on geranyl acetate. One area of research is the development of new drugs using geranyl acetate as a starting material. Another area of research is the study of its potential as a natural insecticide and repellent. Geranyl acetate has also been found to have potential as a food preservative due to its antimicrobial properties. Further studies are needed to explore its potential in these areas.
In conclusion, geranyl acetate is a versatile and widely used compound with various properties and applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. The future directions for research on geranyl acetate have also been highlighted.
Synthesis Methods
Geranyl acetate can be synthesized using different methods. One of the most common methods is the esterification of geraniol with acetic acid in the presence of a catalyst. Geraniol is a natural alcohol found in many essential oils. The reaction is usually carried out under reflux conditions for several hours until the desired yield of geranyl acetate is obtained.
Scientific Research Applications
Geranyl acetate has been extensively studied for its various properties and applications. It is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. It is also used in the pharmaceutical industry for the synthesis of various drugs and as a flavoring agent in food products.
properties
CAS RN |
15103-31-8 |
|---|---|
Product Name |
3,7-Dimethyloct-6-en-2-yl acetate |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-2-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7,10-11H,6,8H2,1-5H3 |
InChI Key |
ZUFHJEXSOHWOKU-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)C(C)OC(=O)C |
Canonical SMILES |
CC(CCC=C(C)C)C(C)OC(=O)C |
Other CAS RN |
15103-31-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



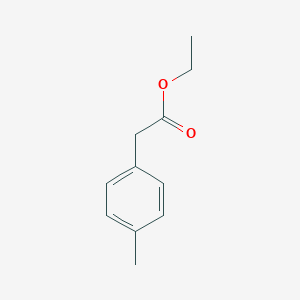
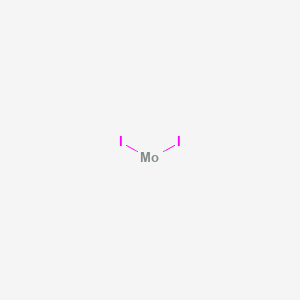
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
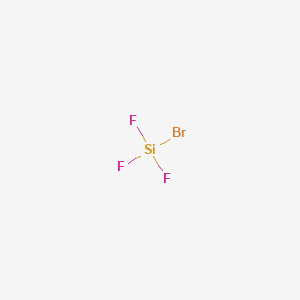
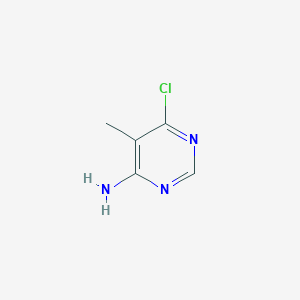
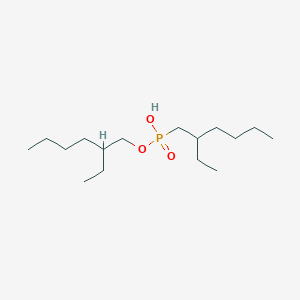
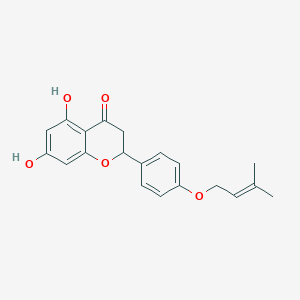
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
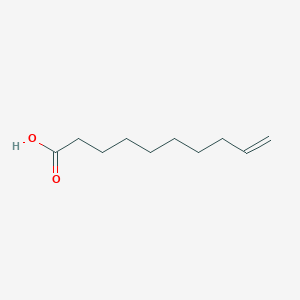

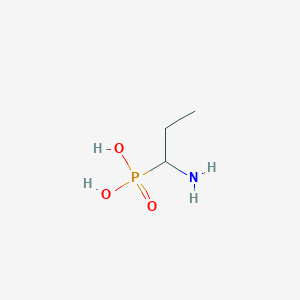
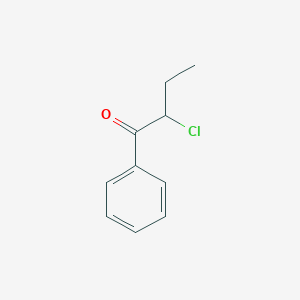
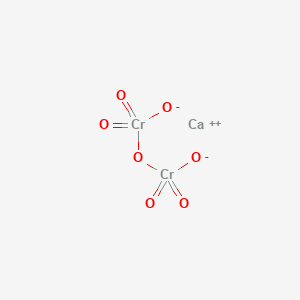
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)